7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one
Description
Properties
Molecular Formula |
C22H14Cl2O4 |
|---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
7-[(2,4-dichlorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C22H14Cl2O4/c23-15-7-6-14(17(24)8-15)12-27-16-9-18(25)22-19(26)11-20(28-21(22)10-16)13-4-2-1-3-5-13/h1-11,25H,12H2 |
InChI Key |
IUELOHMKJLAZTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=C(C=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Etherification
The most widely reported method involves reacting 5-hydroxy-2-phenyl-4H-chromen-4-one with 2,4-dichlorobenzyl alcohol in the presence of a strong base. A representative procedure is as follows:
-
Reaction Setup :
-
Heating and Stirring :
-
Heat the mixture to 80–100°C for 6–12 hours under inert atmosphere.
-
-
Workup :
Alternative Alkylation Strategies
While less common, some protocols use 2,4-dichlorobenzyl chloride instead of the alcohol to facilitate a Williamson ether synthesis. This method avoids the need for in situ activation of the benzyl alcohol but requires strict moisture control.
Optimization of Reaction Conditions
Key variables influencing yield and purity include:
| Parameter | Optimal Conditions | Yield Range |
|---|---|---|
| Base | K₂CO₃ (2.0 equiv) | 65–75% |
| Solvent | DMF (anhydrous) | 70–80% |
| Temperature | 90°C | 68–72% |
| Reaction Time | 8 hours | Max yield |
Substituting NaOH for K₂CO₃ reduces yields by ~15% due to side reactions, while DMSO marginally improves solubility at the cost of longer purification.
Purification and Isolation Techniques
Crude product purification is achieved through:
-
Column Chromatography : Silica gel with hexane:ethyl acetate (3:1 → 1:1 gradient) effectively separates the target compound from unreacted precursors.
-
Recrystallization : Ethanol-water mixtures (7:3) yield crystalline product with >95% purity.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the dichlorobenzyl group under basic conditions.
Major Products
Oxidation: Formation of 7-[(2,4-dichlorobenzyl)oxy]-5-oxo-2-phenyl-4H-chromen-4-one.
Reduction: Formation of 7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-dihydrochromen-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.
Mechanism of Action
The mechanism of action of 7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one, along with their physicochemical properties and biological activities:
Key Comparative Findings:
Substituent Effects on Bioactivity: Chlorine vs. Methyl Groups: The dichlorobenzyl substituent in the target compound likely enhances binding to hydrophobic enzyme pockets compared to methylated analogs (e.g., C2). For example, chlorine’s electronegativity and size may improve interactions with residues like Tyr201 or Gln215 in collagenase, as seen in dichlorobenzyl-containing amino acids . Triazole vs. Ether Linkages: The triazole-containing derivative (1c) exhibits superior antiproliferative activity (IC₅₀ = 8.2 µM) compared to ether-linked analogs, suggesting that heterocyclic substituents enhance target engagement .
Thermal Stability: Melting points correlate with crystallinity; the 4-chlorobenzyl derivative (3o) has a high melting point (266–267°C), indicating strong intermolecular interactions (e.g., hydrogen bonding) .
Spectral Signatures :
- IR Spectroscopy : All analogs show C=O stretches near 1605–1751 cm⁻¹ and C-O-C ether stretches at 1165–1242 cm⁻¹, confirming the chromen-4-one core and ether linkages .
- NMR : Aromatic proton signals (δ 7.47–7.71) are consistent across analogs, with downfield shifts observed for hydroxyl groups (δ 9.32–12.51) .
Structural and Functional Insights from Docking Studies
- Collagenase Inhibition : Dichlorobenzyl-substituted compounds (e.g., 2,4-dichloro vs. 2,6-dichloro) show positional effects on binding. For example, 2,4-dichloro analogs form shorter hydrogen bonds (2.202 Å vs. 1.961 Å) and tighter π–π interactions (4.127 Å vs. 4.249 Å) with collagenase, suggesting superior affinity .
- Anticancer Mechanisms : Triazole derivatives (e.g., 1c) likely inhibit cancer cell proliferation via kinase or topoisomerase inhibition, though specific targets require validation .
Biological Activity
The compound 7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one , commonly referred to as a chromone derivative, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and a summary of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 429.25 g/mol. The structure features a chromone backbone substituted with a dichlorobenzyl ether and a hydroxyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.25 g/mol |
| IUPAC Name | This compound |
Antioxidant Activity
Research indicates that chromone derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to This compound can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases .
Anticancer Properties
Several studies have highlighted the anticancer potential of chromone derivatives. In vitro assays showed that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Study:
A notable study published in Molecules explored the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers such as caspase activation .
Anti-inflammatory Effects
The compound has also been reported to exhibit anti-inflammatory activity. In vivo studies demonstrated that it reduces inflammation markers in models of acute inflammation, likely through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the safety and efficacy of This compound . These studies typically involve:
- In vitro assays to evaluate cytotoxicity against normal cell lines.
- In vivo models to assess therapeutic effects on disease models.
- Mechanistic studies utilizing molecular docking and simulations to understand interactions with biological targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one, and how can yield be improved?
- Methodology :
- The chromen-4-one core is typically synthesized via acid-catalyzed condensation of a phenol derivative (e.g., resorcinol) with a β-keto ester. Substitution at the 7-position is achieved through nucleophilic aromatic substitution using 2,4-dichlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Yield optimization : Use reflux conditions (e.g., 80°C for 6–8 hours) and monitor reaction progress via TLC. Purify via column chromatography (e.g., petroleum ether/ethyl acetate gradient) to isolate the target compound .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Analytical techniques :
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
- NMR (¹H and ¹³C) to confirm substitution patterns: e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorobenzyl and phenyl groups .
- HRMS for molecular ion verification (expected m/z: 452.02 [M+H]⁺).
Q. What preliminary bioactivity assays are recommended for this compound?
- Methodology :
- Antimicrobial screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 μg/mL .
- Anticancer potential : Test cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s bioactivity against specific molecular targets?
- Methodology :
- Molecular docking : Simulate interactions with enzymes like topoisomerase II or COX-2 using AutoDock Vina. Focus on hydrogen bonding with the 5-hydroxy group and hydrophobic interactions with the dichlorobenzyl moiety .
- Enzyme inhibition assays : Measure IC₅₀ values for COX-2 inhibition using a fluorometric kit, comparing to celecoxib as a positive control .
Q. How does structural modification at the 2-phenyl or 5-hydroxy positions affect activity?
- Methodology :
- SAR Table :
| Modification Site | Derivative Example | Observed Effect |
|---|---|---|
| 2-Phenyl | 2-(4-Fluorophenyl) | ↑ Anticancer activity (IC₅₀: 8.2 μM vs. 12.5 μM parent) |
| 5-Hydroxy | 5-Methoxy | ↓ Antioxidant capacity (EC₅₀: 42 μM vs. 28 μM parent) |
- Synthetic strategy : Introduce substituents via Suzuki coupling (for aryl groups) or alkylation (for hydroxy protection) .
Q. What experimental designs address stability challenges under physiological conditions?
- Methodology :
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Analyze degradation via HPLC; instability is observed at pH >7 due to deprotonation of the 5-hydroxy group .
- Oxidative stress : Expose to H₂O₂ (1 mM) and measure residual compound via LC-MS. Stabilization via microencapsulation (e.g., PLGA nanoparticles) improves half-life by 2.5-fold .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Methodology :
- ADMET prediction : Use SwissADME to evaluate logP (predicted: 3.1), BBB permeability (low), and CYP450 inhibition (CYP3A4: moderate).
- Solubility enhancement : Introduce polar groups (e.g., sulfonate at the 6-position) while maintaining logP <4 .
Q. What strategies reconcile contradictory data in bioactivity studies?
- Methodology :
- Dose-response normalization : Re-test activity across a wider concentration range (1 nM–100 μM) to identify non-linear effects.
- Cell-line specificity : Compare results across multiple cell lines (e.g., HT-29 vs. HepG2) to rule out tissue-dependent mechanisms .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
